N-(4-Chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated for its potential as an anticancer agent. A phase I clinical trial was conducted on 45 patients with advanced refractory cancer to assess its safety and efficacy. The study showed that the compound induced dose-related methemoglobinemia, with some patients experiencing fatigue, cyanosis, and dyspnea. While no objective tumor responses were observed, the study provided valuable insights into the compound's potential and limitations as a cancer treatment.
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 7412-77-3
CAS No.: 1515-79-3
CAS No.: